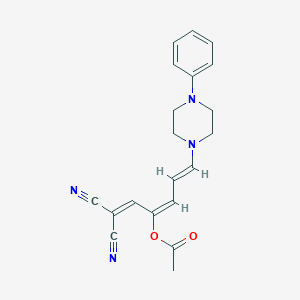
N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chloro-2-methylphenyl group attached to a 2-fluorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide typically involves the reaction of 4-chloro-2-methylaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of 4-chloro-2-methylaniline and the carbonyl group of 2-fluorobenzoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound may increase the levels of neurotransmitters, leading to improved cognitive function. Additionally, it has been shown to inhibit the growth of cancer cells and reduce inflammation through its interaction with various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-methylphenol
- 4-Chloro-2-methylphenyl isocyanate
- 4-Chloro-2-methylaniline
Uniqueness
N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide is unique due to the presence of both a chloro and a fluoro substituent on the benzamide structure. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-8-10(15)6-7-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLLRGOQBGTIRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-ol](/img/structure/B373988.png)
![5-methylene-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B373996.png)
![1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B374000.png)
![5-methylene-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one oxime](/img/structure/B374001.png)
![3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether](/img/structure/B374003.png)


![3-amino-1-(3-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B374010.png)
![2-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoic acid](/img/structure/B374011.png)

![N,N-dimethyl-N-[2-(2-phenylethyl)benzyl]amine](/img/structure/B374013.png)

![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(diphenylmethylene)-1-piperidinyl]butanamide](/img/structure/B374020.png)
